1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core substituted with an ethyl group and an oxadiazole ring, which is further substituted with a thiophene moiety. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various scientific domains.
The compound can be synthesized through various chemical methods, which often involve the cyclization of precursors containing thiophene and oxadiazole functionalities. The specific synthesis routes can vary based on the desired purity and yield.
1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is classified as a heterocyclic organic compound due to its incorporation of nitrogen and sulfur atoms within its ring structures. It is also categorized under potential pharmaceutical agents due to its biological activity.
The synthesis of 1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common approach includes:
The synthesis may require specific solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the reactions. Temperature and reaction time are critical parameters that influence the yield and purity of the final product.
The molecular formula for 1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is . Its molecular weight is approximately 300.3 g/mol.
Property | Value |
---|---|
Molecular Formula | C15H12N2O2S |
Molecular Weight | 300.3 g/mol |
IUPAC Name | 1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
InChI Key | MJQVYISGGJPDJX-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NC(=NO1)C2=CC=CS2) |
The compound may undergo several chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for 1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one likely involves interactions with specific biological targets such as enzymes or receptors.
The thiophene and oxadiazole components may modulate enzyme activities related to inflammation or cancer cell proliferation. The benzoate ester group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic nature imparted by the quinoline and thiophene rings.
Property | Value |
---|---|
Solubility | Moderate in organic solvents |
Stability | Stable under normal conditions |
1-Ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has potential applications in various fields:
This compound's diverse applications underscore its significance in ongoing research across multiple scientific disciplines.
The strategic fusion of distinct heterocyclic pharmacophores into single molecular entities represents a cornerstone of contemporary medicinal chemistry, driven by the imperative to overcome drug resistance and enhance therapeutic efficacy. Hybrid architectures combining quinoline, 1,2,4-oxadiazole, and thiophene moieties have emerged as particularly promising scaffolds due to their demonstrated multitargeting capabilities and enhanced pharmacokinetic profiles. The integration of these three privileged structures capitalizes on their individual biological strengths while creating novel chemical space for interaction with diverse biological targets [1] [8].
Quinoline derivatives constitute a historically significant chemotype with well-documented anticancer, antimicrobial, and antiviral activities. Their planar structure facilitates intercalation into biological macromolecules, while the nitrogen atom provides a key hydrogen-bond acceptor site. Simultaneously, 1,2,4-oxadiazoles have gained prominence as bioisosteric replacements for ester and amide functionalities, offering enhanced metabolic stability and improved pharmacokinetic properties. These five-membered heterocycles exhibit remarkable stability under physiological conditions while maintaining sufficient polarity for favorable solubility profiles [2]. Thiophene-containing pharmacophores contribute enhanced electron-rich character and have demonstrated significant effects on modulating pharmacokinetic properties, including membrane permeability and metabolic stability [6].
The molecular hybridization strategy exemplified by 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one represents a rational approach to drug design that merges these complementary pharmacophores. This specific architecture positions the quinolin-4(1H)-one core as a planar, hydrogen-bond accepting platform, connected via a metabolically stable oxadiazole linkage to the thiophene moiety, which introduces enhanced electron density and potential for π-π stacking interactions. Such hybrid molecules occupy a unique position in chemical space, combining moderate globularity with balanced lipophilicity, factors increasingly recognized as critical for successful drug development candidates [4] [8].
Table 1: Prevalence of Heterocyclic Components in Medicinally Active Compounds
Heterocycle | Representative Drugs | Key Biological Roles | Frequency in Drug Databases |
---|---|---|---|
Quinoline | Chloroquine, Bedaquiline | Antimalarial, Antitubercular | ~8% FDA-approved small molecules |
1,2,4-Oxadiazole | Ataluren, Oxolamine | Nonsense mutation suppression, Cough suppression | Increasing (>120 clinical candidates) |
Thiophene | Duloxetine, Tienilic acid | Antidepressant, Diuretic | ~5% FDA-approved drugs |
Hybrid Scaffolds | Investigational compounds | Multitarget therapies | Rapidly expanding chemical space |
The therapeutic potential of such hybrid systems is further evidenced by recent investigations into structurally related compounds. For instance, imidazole-oxadiazole hybrids demonstrate significant anticancer activity through kinase inhibition pathways [1], while pyrrole-oxadiazole hybrids exhibit potent antibacterial effects against resistant strains [6]. Similarly, quinoline-based hybrids have shown promise as antiviral agents targeting emerging pathogens [4]. These findings collectively validate the hybrid scaffold approach and underscore the specific promise of combining quinoline, oxadiazole, and thiophene units into a single pharmacophore with potentially synergistic biological activities.
The molecular architecture of 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one embodies a sophisticated design paradigm for multitarget engagement, integrating three distinct bioactivity-enhancing elements into a conformationally constrained framework. The quinolin-4(1H)-one core provides a rigid, planar platform with hydrogen-bond accepting capability at the carbonyl oxygen (O4) and the ring nitrogen (N1), facilitating interactions with enzyme active sites and nucleic acid targets. This scaffold is further modified at the N1 position by an ethyl group, a strategic modification that enhances lipophilicity and modulates electron distribution without introducing significant steric bulk [1] [6].
The critical linkage between the quinoline system and the thiophene unit is achieved through a 1,2,4-oxadiazole ring, specifically attached at the 5-position of oxadiazole to the 3-position of the quinolin-4(1H)-one. This connection creates a conjugated system extending from the quinoline core through the oxadiazole to the thiophene ring, enhancing electron delocalization across the entire molecular framework. The oxadiazole moiety serves multiple functions: acting as a rigid spacer maintaining optimal distance between pharmacophoric elements, providing metabolic stability through resistance to enzymatic hydrolysis, and contributing additional hydrogen-bond accepting sites at its nitrogen atoms (N2 and N4) [2] [5].
The terminal thiophene ring introduces significant electron-rich character through its sulfur heteroatom and extended π-system. Crystallographic studies of analogous compounds reveal that the thiophene moiety often adopts a nearly coplanar orientation relative to the oxadiazole ring (dihedral angles typically <15°), maximizing conjugation and creating an extended planar surface approximately 10-12Å in length. This conformation is stabilized by intramolecular non-covalent interactions between the thiophene sulfur and the oxadiazole nitrogen atoms, creating a semi-rigid molecular architecture ideally suited for insertion into hydrophobic enzyme pockets or intercalation into nucleic acid structures [5] [7].
Table 2: Physicochemical and Structural Properties of Key Molecular Fragments
Molecular Fragment | LogP Contribution | Polar Surface Area (Ų) | Key Molecular Interactions | Role in Hybrid Pharmacophore |
---|---|---|---|---|
Quinolin-4(1H)-one core | 1.8-2.2 | ~45 Ų | H-bond acceptance (C=O, N), π-stacking | Primary binding element |
1,2,4-Oxadiazole linker | 0.4-0.7 | ~30 Ų | H-bond acceptance (ring N), dipole interactions | Metabolic stability, conjugation |
Thiophene unit | 0.9-1.3 | ~25 Ų | π-π stacking, hydrophobic interactions | Electronic modulation, binding affinity |
Ethyl substituent | 0.5-0.7 | 0 Ų | Hydrophobic interactions, steric effects | Pharmacokinetic modulation |
Integrated Hybrid | ~3.5-4.0 | ~90-100 Ų | Multimodal interactions | Multitarget engagement |
The structural complexity and three-dimensionality of this hybrid scaffold are particularly noteworthy. With a calculated molecular complexity index (Cpx) > 250 and a fraction of sp³-hybridized carbons (Fsp³) ≈ 0.25, this hybrid occupies underutilized regions of chemical space compared to conventional drugs. The molecule maintains a balanced lipophilicity (calculated LogP ≈ 3.5-4.0) and moderate polar surface area (≈90-100 Ų), parameters associated with favorable membrane permeability and oral bioavailability. Quantum mechanical calculations indicate significant electron density redistribution across the hybrid scaffold, with the oxadiazole-thiophene junction acting as an electron sink, potentially facilitating charge-transfer interactions with biological targets [4] [7] [8].
The pharmacophore's versatility is further enhanced by its synthetic tractability. Multicomponent reactions (MCRs) have been successfully employed for analogous hybrid systems, allowing rapid assembly of the core structure from commercially available precursors. These synthetic approaches typically proceed through cyclocondensation reactions between quinoline carboxylic acid derivatives and thiophene-containing amidoximes, followed by N-alkylation to introduce the ethyl group. The efficiency of these synthetic pathways (typically 3-4 steps with overall yields >60%) enables rapid exploration of structure-activity relationships and library development for biological screening [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9